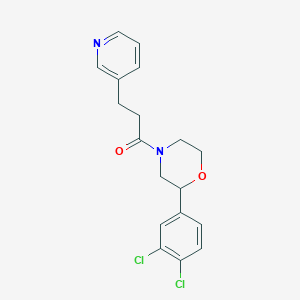![molecular formula C18H23N5O3S B5438386 4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5438386.png)
4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PF-04971729 and belongs to the class of drugs called PDE4 inhibitors. The purpose of
Mécanisme D'action
PF-04971729 is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, PF-04971729 increases the levels of cAMP and cGMP, which are important signaling molecules in various cellular processes. This leads to a range of biological effects, including anti-inflammatory, anti-tumor, and cognitive-enhancing effects.
Biochemical and Physiological Effects:
PF-04971729 has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience, PF-04971729 has been shown to improve memory and cognitive function by increasing cAMP levels in the hippocampus and prefrontal cortex. In immunology, PF-04971729 has been shown to reduce cytokine production and inflammation by inhibiting the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In oncology, PF-04971729 has been shown to inhibit the growth of cancer cells by inducing apoptosis and sensitizing them to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PF-04971729 is its selectivity for PDE4, which reduces the risk of off-target effects. Additionally, PF-04971729 has been shown to have good bioavailability and pharmacokinetics, making it a promising drug candidate. However, one of the limitations of PF-04971729 is its potential for side effects, such as nausea and vomiting, which have been reported in clinical trials.
Orientations Futures
There are several future directions for research on PF-04971729. One area of interest is the development of more potent and selective PDE4 inhibitors with fewer side effects. Additionally, further research is needed to explore the potential applications of PF-04971729 in other fields, such as cardiovascular disease and respiratory disease. Finally, more studies are needed to understand the long-term effects of PF-04971729 on biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of PF-04971729 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the synthesis of 2-(4-methylpiperazin-1-yl)pyridine, which is then coupled with 4-(chlorosulfonyl)benzoic acid to produce 4-(chlorosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide. The final step involves the reaction of this intermediate with ammonium hydroxide to produce PF-04971729.
Applications De Recherche Scientifique
PF-04971729 has been studied extensively for its potential applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, PF-04971729 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, PF-04971729 has been shown to reduce inflammation and cytokine production, making it a potential therapeutic target for inflammatory diseases. In oncology, PF-04971729 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Propriétés
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-22-9-11-23(12-10-22)17-15(3-2-8-20-17)13-21-18(24)14-4-6-16(7-5-14)27(19,25)26/h2-8H,9-13H2,1H3,(H,21,24)(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXUUGVTAZJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate](/img/structure/B5438314.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438322.png)
![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5438327.png)
![ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438332.png)

![N-(2,3-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438347.png)

![N-[2-(3,4-dimethylphenyl)vinyl]-2-furamide](/img/structure/B5438365.png)
![(3aR*,6aS*)-2-allyl-5-(3-cyano-5-fluorobenzoyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5438374.png)
![3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5438391.png)
![1-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5438396.png)
![5-(1-benzofuran-2-yl)-3-[2-(2-pyridinyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B5438406.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5438411.png)
![N-[2-(acetylamino)phenyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5438419.png)